molecular formula C18H32BNO4 B6168375 tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate CAS No. 906092-44-2

tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

Cat. No.: B6168375
CAS No.: 906092-44-2
M. Wt: 337.3 g/mol
InChI Key: QMCLXCUSJRJWGZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate is a boronic ester-containing compound characterized by a piperidine backbone functionalized with a tert-butoxycarbonyl (Boc) group at the 1-position and a vinyl boronic ester moiety at the 3-position. The vinyl boronic ester, comprising a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, renders the compound highly reactive in cross-coupling reactions such as Suzuki-Miyaura couplings . This structure is frequently employed in medicinal chemistry and materials science for its versatility in constructing complex organic frameworks .

Properties

CAS No.

906092-44-2

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-13(19-23-17(5,6)18(7,8)24-19)14-10-9-11-20(12-14)15(21)22-16(2,3)4/h14H,1,9-12H2,2-8H3

InChI Key

QMCLXCUSJRJWGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCCN(C2)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate typically involves the following steps:

  • Boronic Acid Formation: : The starting material, a suitable boronic acid, is reacted with a diol under acidic conditions to form the boronic ester.

  • Piperidine Derivative Synthesis: : The piperidine ring is synthesized through a series of reactions involving the formation of an amine group followed by cyclization.

  • Esterification: : The final step involves the esterification of the piperidine derivative with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Alcohols, ketones, and carboxylic acids.

  • Reduction: : Amines and amides.

  • Substitution: : Various boronic acid derivatives and piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate: finds applications in several fields:

  • Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound is utilized in biochemical assays and as a reagent in molecular biology research.

  • Medicine: : It serves as a precursor in the development of new drugs and therapeutic agents.

  • Industry: : The compound is employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on structural variations, synthetic methodologies, and functional applications.

tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Piperidine-1-Carboxylate (CAS 1312713-37-3)

  • Structural Difference : Lacks the ethenyl spacer between the piperidine ring and the boronic ester.
  • Synthesis : Prepared via Cu-catalyzed decarboxylative borylation of redox-active esters, yielding 62% as a colorless oil .
  • Applications : Used in asymmetric synthesis due to its stereochemical purity. The absence of the ethenyl group limits conjugation but enhances steric accessibility for nucleophilic reactions.
  • Physical Properties: Molecular formula C₁₅H₂₈BNO₄ (MW 297.20) .

tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxymethyl]Piperidine-1-Carboxylate (CAS 1310383-45-9)

  • Structural Difference: Features a phenoxymethyl linker and a para-substituted boronic ester.
  • Applications: The aromatic phenoxymethyl group enhances stability and enables biaryl synthesis via Suzuki couplings.
  • Physical Properties: Molecular formula C₂₃H₃₆BNO₅ (MW 417.35), density 1.09 g/cm³ .

tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl)Piperidine-1-Carboxylate (CAS 1224449-34-6)

  • Structural Difference : Incorporates a benzyl group instead of an ethenyl spacer.
  • Applications: The benzyl group improves solubility in nonpolar solvents and stabilizes the boronic ester against hydrolysis. Ideal for hydrophobic environments in drug delivery systems .

tert-Butyl 2-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Ethyl)Piperidine-1-Carboxylate

  • Structural Difference : Boronic ester attached via a two-carbon ethyl chain.
  • Synthesis : Synthesized via visible-light-mediated decarboxylative radical additions, highlighting photoredox catalysis .
  • Applications: Used to synthesize γ-amino boronic esters, intermediates in protease inhibitor development.

Comparative Data Table

Compound Name Molecular Formula Key Structural Feature Synthesis Method Key Applications Reference
Target Compound C₁₇H₂₈BNO₄ Ethenyl-linked boronic ester Photoredox deboronative radical addition Suzuki couplings, drug discovery
tert-Butyl 3-(dioxaborolan-2-yl)piperidine-1-carboxylate C₁₅H₂₈BNO₄ Direct boronic ester attachment Cu-catalyzed decarboxylative borylation Asymmetric synthesis
tert-Butyl 4-[4-(dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate C₂₃H₃₆BNO₅ Phenoxymethyl linker Unspecified Biaryl synthesis
tert-Butyl 4-(4-(dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate C₂₃H₃₄BNO₄ Benzyl spacer Commercial synthesis (Combi-Blocks) Hydrophobic drug intermediates

Key Research Findings

Reactivity in Cross-Coupling: The ethenyl group in the target compound facilitates enhanced conjugation in Suzuki-Miyaura reactions compared to non-conjugated analogs, enabling efficient synthesis of styrene derivatives .

Steric and Electronic Effects : Compounds with direct boronic ester attachments (e.g., CAS 1312713-37-3) exhibit higher steric hindrance, reducing reaction rates in bulky substrates but improving regioselectivity .

Stability : The tert-butyl carbamate group universally enhances hydrolytic stability across analogs, critical for handling in aqueous environments .

Synthetic Flexibility : Photoredox methods (e.g., ) offer superior yields (>49%) for ethenyl-containing boronic esters compared to traditional Pd-catalyzed routes .

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